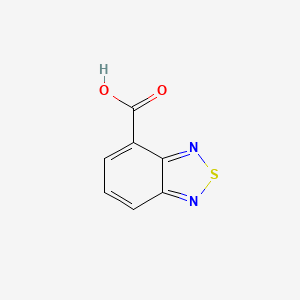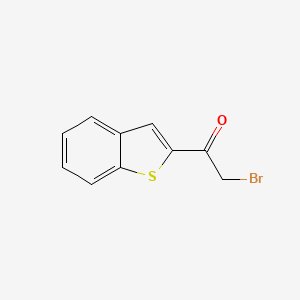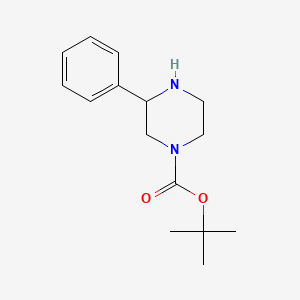
Tert-butyl 3-phenylpiperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-phenylpiperazine-1-carboxylate is a chemical compound that serves as a versatile building block in synthetic organic chemistry. It is related to a family of compounds that can be modified through various chemical reactions to produce a range of derivatives with potential applications in medicinal chemistry and other fields.
Synthesis Analysis
The synthesis of this compound derivatives can involve nucleophilic substitutions and radical reactions. For instance, tert-butyl phenylazocarboxylates can undergo nucleophilic substitutions with aromatic amines and alcohols under mild conditions, leading to azocarboxamides when aliphatic amines are used . Additionally, the benzene ring can be modified through radical reactions, which include oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling .
Molecular Structure Analysis
The molecular structure of this compound derivatives can be confirmed through various spectroscopic methods and X-ray diffraction studies. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, with its structure further confirmed by single crystal XRD data . The compound crystallized in the monoclinic crystal system with specific unit cell parameters, and the molecules in the structure are linked through weak intermolecular interactions and aromatic π–π stacking interactions .
Chemical Reactions Analysis
The this compound derivatives can undergo various chemical reactions. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives can react with L-selectride to give cis isomers, which can be further transformed into trans isomers through the Mitsunobu reaction followed by alkaline hydrolysis . Another derivative, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, was synthesized using iso-butoxycarbonyl chloride via the mixed anhydride method .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can be deduced from their molecular structures and the nature of their substituents. For instance, the crystalline structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate suggests that it has a three-dimensional architecture due to intermolecular interactions . The biological evaluation of this compound showed poor antibacterial and moderate anthelmintic activity, indicating that its physical and chemical properties influence its biological activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Stereoselective Syntheses : Tert-butyl 3-phenylpiperazine-1-carboxylate and its derivatives are used in stereoselective syntheses. For instance, V. Boev et al. (2015) reported the quantitative yield of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, highlighting the compound's utility in stereoselective reactions (Boev et al., 2015).
Alkoxycarbonylation and Radical Reactions : This compound is involved in C3-alkoxycarbonylation and radical reactions. Xie et al. (2019) utilized tert-butyl carbazate in the efficient preparation of quinoxaline-3-carbonyl compounds (Xie et al., 2019).
Use in Fluorous Synthesis : J. Pardo et al. (2001) explored fluorous derivatives of tert-butyl alcohol, including this compound, as reagents for protecting carboxylic acids in fluorous synthesis (Pardo et al., 2001).
Diels-Alder Reactions : It's used in Diels-Alder reactions. A. Padwa et al. (2003) demonstrated its role in the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan (Padwa et al., 2003).
Formation of Novel Compounds : this compound is integral in synthesizing novel compounds, such as spirocyclic indoline lactones and phenylazocarboxylates, as shown by Hodges et al. (2004) and Jasch et al. (2012) respectively (Hodges et al., 2004), (Jasch et al., 2012).
Applications in Drug Synthesis and Biological Studies
Intermediate in Drug Synthesis : It serves as an important intermediate in synthesizing various drugs, as detailed by Chen Xin-zhi (2011) and Binliang Zhang et al. (2018) for Jak3 inhibitors and anticancer drugs, respectively (Chen Xin-zhi, 2011), (Zhang et al., 2018).
Anticorrosive Property : In materials science, B. Praveen et al. (2021) explored its anticorrosive behavior, indicating its potential in protecting carbon steel in corrosive environments (Praveen et al., 2021).
Biological Evaluation : It's also used in biological evaluations. For instance, M. Doležal et al. (2006) conducted studies on substituted pyrazinecarboxamides, which include this compound, to evaluate anti-mycobacterial and antifungal activities (Doležal et al., 2006).
Chiral Brønsted Acid Catalysis : T. Hashimoto et al. (2011) highlighted its use in asymmetric Mannich-type reactions as part of chiral Brønsted acid catalysis (Hashimoto et al., 2011).
Wirkmechanismus
The mode of action of piperazine derivatives is generally by paralyzing parasites, which allows the host body to easily expel the invasive organism. The neuromuscular effects are thought to be caused by blocking acetylcholine at the myoneural junction. This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .
The pharmacokinetics of piperazine derivatives can vary, but they are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Biochemische Analyse
Biochemical Properties
Tert-butyl 3-phenylpiperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme or altering its conformation, leading to changes in enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to alterations in downstream signaling cascades. Additionally, it can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately result in changes in cellular function and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and biochemical pathways. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. The specific enzymes involved in the metabolism of this compound can vary depending on the cellular context, but common pathways include oxidation, reduction, and conjugation reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The localization and accumulation of this compound can influence its effectiveness and potential side effects, making it essential to understand its transport dynamics .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
tert-butyl 3-phenylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-13(11-17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRFJZULVYGVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370689 | |
| Record name | Tert-butyl 3-phenylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
502649-25-4 | |
| Record name | Tert-butyl 3-phenylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenylpiperazine, N1-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



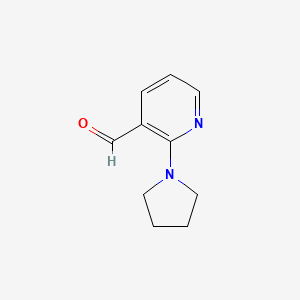
![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)
![5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid](/img/structure/B1273707.png)

![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)
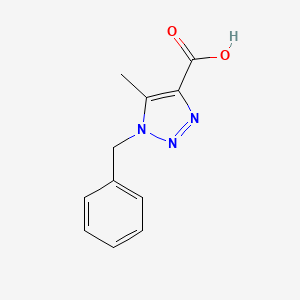


![2-Bromo-1-[4-(diethylamino)phenyl]ethanone](/img/structure/B1273716.png)



